N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked via an ethyl chain to an imidazo[1,2-b]pyrazole heterocyclic system.
The crystal structure of this compound has been resolved using SHELXL, a program renowned for small-molecule refinement in X-ray crystallography . Structural analysis reveals key features:
- Planar benzenesulfonamide group: Facilitates π-π stacking interactions.
- Ethyl linker: Provides flexibility, enabling optimal positioning of the heterocyclic moiety.
- Imidazo[1,2-b]pyrazole: Contains multiple nitrogen atoms, acting as hydrogen-bond acceptors/donors for target engagement.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,12-4-2-1-3-5-12)15-8-9-16-10-11-17-13(16)6-7-14-17/h1-7,10-11,15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUXXPDBCEYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation reactions to introduce the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide as an anticancer agent. Compounds containing the imidazo[1,2-b]pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
For instance, research indicates that derivatives of this compound can effectively target key molecular pathways involved in tumor progression, leading to significant antiproliferative effects in vitro and in vivo studies .
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory activity, potentially acting as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that certain derivatives show high COX-2 inhibitory activity with IC50 values significantly lower than traditional NSAIDs like celecoxib .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells . The mechanism was attributed to the induction of apoptosis through modulation of apoptotic signaling pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives including this compound. The compounds were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives displayed superior anti-inflammatory effects compared to standard treatments, suggesting their potential use in clinical settings .
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can be contextualized against structurally related sulfonamides. Below is a comparative analysis based on hypothetical analogs and general sulfonamide trends:
Table 1: Structural and Hypothetical Functional Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Donors/Acceptors | Hypothetical IC50 (nM)* | Target Enzyme |
|---|---|---|---|---|---|
| This compound | 332.35 | 2.1 | 3/6 | 50–100 | Carbonic Anhydrase IX |
| 4-(Imidazol-1-yl)benzenesulfonamide | 237.28 | 1.5 | 2/5 | 200–300 | Carbonic Anhydrase II |
| N-(2-Pyrazol-1-yl-ethyl)benzenesulfonamide | 265.31 | 1.8 | 2/5 | 150–250 | COX-2 |
| N-(2-Benzimidazol-1-yl-ethyl)benzenesulfonamide | 315.37 | 2.4 | 3/6 | 80–120 | Carbonic Anhydrase IX |
*Hypothetical IC50 ranges are illustrative, based on structural analogs.
Key Observations:
Benzimidazole analogs exhibit similar logP values but may lack the conformational rigidity of imidazo[1,2-b]pyrazole, impacting selectivity.
Solubility and Bioavailability :
- The target compound’s logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Simpler analogs (e.g., 4-(imidazol-1-yl)benzenesulfonamide) with lower logP may exhibit better solubility but reduced cellular uptake.
Selectivity Profiles :
- The ethyl linker length and heterocyclic bulk may reduce off-target effects. For instance, pyrazole-linked sulfonamides often target COX-2, whereas imidazo[1,2-b]pyrazole derivatives could favor carbonic anhydrase isoforms due to steric complementarity.
Crystallographic Insights :
- Structural refinements using SHELXL highlight precise bond angles and torsion parameters, critical for understanding binding conformations . Comparative crystallographic data for analogs are scarce, limiting direct mechanistic insights.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Imidazo[1,2-b]pyrazole moiety : Known for various biological activities.
- Benzenesulfonamide group : Imparts additional chemical reactivity and potential interactions with biological targets.
This combination of functional groups allows for diverse interactions within biological systems, making it a candidate for drug development.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or phosphatases that play crucial roles in cancer cell signaling.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses and potentially altering disease progression.
Biological Activity Overview
The compound's biological activity can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Research : A study published in ACS Omega evaluated the compound's effect on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Mechanism : Research documented in Chemistry & Biology identified that the compound reduces pro-inflammatory cytokine production in vitro. This finding supports its use in treating inflammatory diseases .
- Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited antibacterial properties against Staphylococcus aureus, indicating its potential as an antibiotic candidate .
Q & A
Q. What are the key synthetic steps for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide?
The synthesis typically involves:
- Formation of the imidazo[1,2-b]pyrazole core : Cyclocondensation of aminopyrazoles with α-haloketones or aldehydes under controlled pH and temperature (e.g., reflux in acetic acid) .
- Ethyl linker introduction : Nucleophilic substitution or alkylation reactions to attach the ethyl group to the imidazo[1,2-b]pyrazole nitrogen.
- Sulfonamide coupling : Reaction of the ethylamine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) . Methodological Tip: Monitor reaction progress via TLC and confirm intermediate structures using (e.g., characteristic sulfonamide proton at δ 7.5–8.0 ppm) .
Q. How is the purity and structural identity of the compound validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- and : Confirm substituent integration and absence of impurities.
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. What strategies optimize the cyclization of the imidazo[1,2-b]pyrazole core to improve yield?
- Catalytic Systems : Use iodine or Cu(I) catalysts to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents .
- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from hours to minutes . Data Contradiction Note: While iodine catalysis increases yield (85–90%), it may complicate purification due to byproduct formation .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation from ethanol/water mixtures .
- Refinement Tools : SHELXL (for small-molecule refinement) and Olex2 for visualizing non-covalent interactions (e.g., sulfonamide hydrogen bonding) . Example: A related imidazo[1,2-b]pyrazole derivative showed a planar core with a dihedral angle of 5.2° between the benzene and heterocyclic rings .
Q. How can conflicting biological activity data (e.g., IC variability) be addressed?
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare activity with derivatives lacking the sulfonamide group to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Molecular Docking : AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., p38 MAP kinase) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
